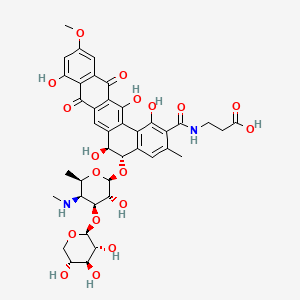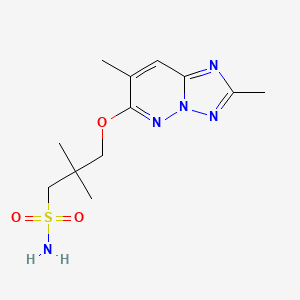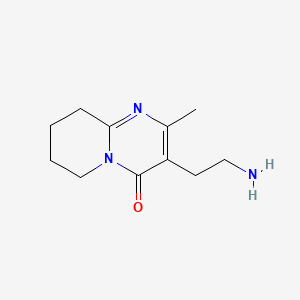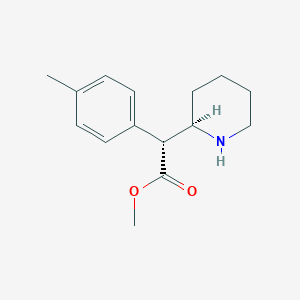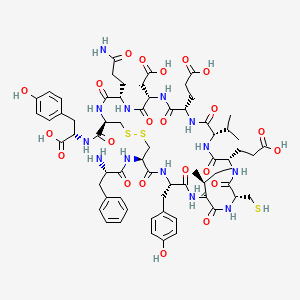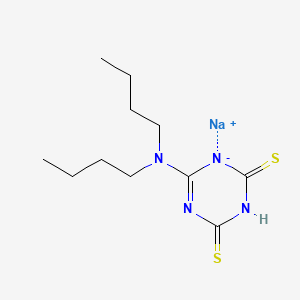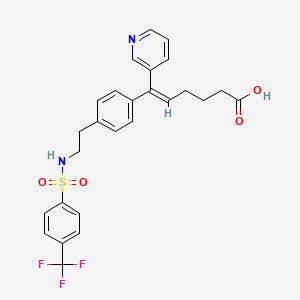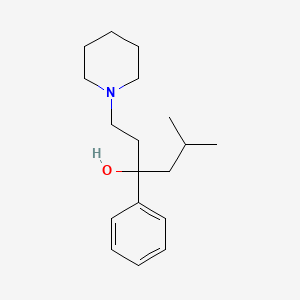
alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol: is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a phenyl-substituted propanol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Dihydroergocryptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness: Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenyl group, and 2-methylpropyl group sets it apart from other similar compounds, allowing for unique interactions and applications in various fields.
Propiedades
Número CAS |
110195-74-9 |
|---|---|
Fórmula molecular |
C18H29NO |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-1-piperidin-1-ylhexan-3-ol |
InChI |
InChI=1S/C18H29NO/c1-16(2)15-18(20,17-9-5-3-6-10-17)11-14-19-12-7-4-8-13-19/h3,5-6,9-10,16,20H,4,7-8,11-15H2,1-2H3 |
Clave InChI |
BOGIHUYLJZHYTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCN1CCCCC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



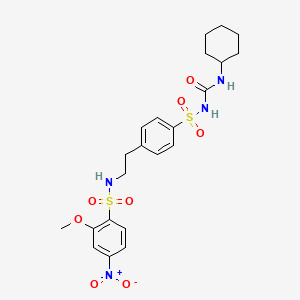
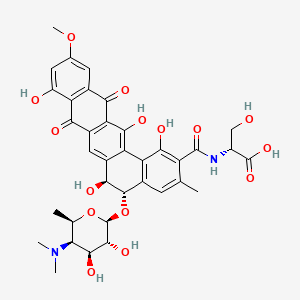
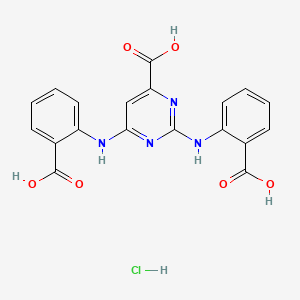
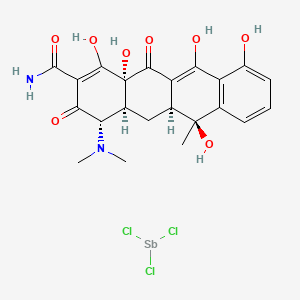
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
